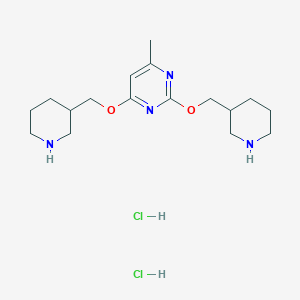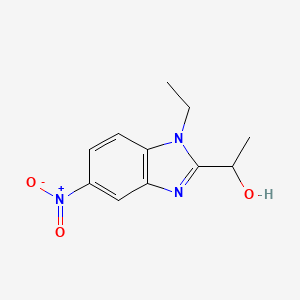
4-Methyl-2,6-bis(piperidin-3-ylmethoxy)pyrimidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Methyl-2,6-bis(piperidin-3-ylmethoxy)pyrimidine dihydrochloride” is a chemical compound with the CAS Number: 1289388-29-9 . It has a molecular weight of 393.36 . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H28N4O2.2ClH/c1-13-8-16 (22-11-14-4-2-6-18-9-14)21-17 (20-13)23-12-15-5-3-7-19-10-15;;/h8,14-15,18-19H,2-7,9-12H2,1H3;2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Pharmacological Research
4-Methyl-2,6-bis(piperidin-3-ylmethoxy)pyrimidine dihydrochloride is often used in pharmacological studies to investigate its potential as a therapeutic agent. Researchers explore its interactions with various biological targets, such as receptors and enzymes, to understand its efficacy and safety profile. This compound’s unique structure allows it to bind selectively to certain proteins, making it a valuable tool in drug discovery and development .
Neuroscience Studies
In neuroscience, this compound is utilized to study its effects on neural pathways and neurotransmitter systems. It can be used to modulate the activity of specific neurons, helping scientists understand the underlying mechanisms of neurological disorders. By observing the compound’s impact on brain function, researchers can gain insights into potential treatments for conditions like Alzheimer’s disease, Parkinson’s disease, and epilepsy .
Cancer Research
4-Methyl-2,6-bis(piperidin-3-ylmethoxy)pyrimidine dihydrochloride is also investigated for its anti-cancer properties. Studies focus on its ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). Researchers examine its effects on various cancer cell lines to determine its potential as a chemotherapeutic agent. This compound’s ability to target specific molecular pathways involved in cancer progression makes it a promising candidate for further development .
Biochemical Assays
This compound is frequently used in biochemical assays to study enzyme kinetics and protein interactions. Its unique chemical properties allow it to act as a substrate or inhibitor in various enzymatic reactions. Researchers use it to measure enzyme activity, investigate metabolic pathways, and identify potential drug targets. Its versatility in biochemical assays makes it a valuable tool in both basic and applied research .
Molecular Biology
In molecular biology, 4-Methyl-2,6-bis(piperidin-3-ylmethoxy)pyrimidine dihydrochloride is used to study gene expression and regulation. It can be employed to modulate the activity of transcription factors and other regulatory proteins. Researchers use it to investigate the mechanisms of gene activation and repression, providing insights into cellular processes such as differentiation, proliferation, and apoptosis. This compound’s ability to influence gene expression makes it a powerful tool in genetic research.
These applications highlight the versatility and importance of 4-Methyl-2,6-bis(piperidin-3-ylmethoxy)pyrimidine dihydrochloride in scientific research. Each field benefits from its unique properties, contributing to advancements in medicine, biology, and chemistry.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Sigma-Aldrich ChemicalBook GLPBio Sigma-Aldrich : ChemicalBook : GLPBio
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
4-methyl-2,6-bis(piperidin-3-ylmethoxy)pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2.2ClH/c1-13-8-16(22-11-14-4-2-6-18-9-14)21-17(20-13)23-12-15-5-3-7-19-10-15;;/h8,14-15,18-19H,2-7,9-12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXJOOZUUYSASV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OCC2CCCNC2)OCC3CCCNC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2,6-bis(piperidin-3-ylmethoxy)pyrimidine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3R,4S)-3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2628177.png)
![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2628180.png)



![N-[(2-chlorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2628190.png)
![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2628192.png)

![4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2628195.png)


![2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2628198.png)

![9-Oxa-7,11-diazadispiro[3.0.35.34]undecan-10-one;hydrochloride](/img/structure/B2628200.png)